molecular formula C19H12ClF6N5O B2704790 N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 477864-65-6

N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2704790
CAS No.: 477864-65-6
M. Wt: 475.78
InChI Key: UNQGMSNQXQKGRP-UHFFFAOYSA-N
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Description

N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea is a recognized and potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis, apoptosis, and inflammatory signaling. This compound functions by potently and selectively binding to the allosteric site of RIPK1, stabilizing an inactive conformation and thereby inhibiting kinase activity . Its primary research value lies in its utility as a chemical tool to dissect the role of RIPK1-mediated necroptosis in pathological contexts. Researchers employ this inhibitor to investigate the contribution of this cell death pathway in a range of diseases, including neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease , ischemia-reperfusion injury , and inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease . By enabling the specific inhibition of RIPK1, this compound provides critical insights into disease mechanisms and helps validate RIPK1 as a potential therapeutic target for intervention.

Properties

IUPAC Name

1-[6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyridin-2-yl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF6N5O/c20-13-8-11(19(24,25)26)9-27-16(13)30-14-5-2-6-15(29-14)31-17(32)28-12-4-1-3-10(7-12)18(21,22)23/h1-9H,(H3,27,28,29,30,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQGMSNQXQKGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF6N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative, which is achieved through the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine with an appropriate amine under controlled conditions.

    Coupling Reaction: The pyridine derivative is then coupled with 3-(trifluoromethyl)phenyl isocyanate in the presence of a catalyst to form the desired urea compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches, ensuring precise control over reaction conditions.

    Continuous Flow Processing: Implementing continuous flow reactors to enhance efficiency and scalability, allowing for the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea as an anticancer agent. In vitro assays demonstrated that derivatives of this compound exhibited antiproliferative activity against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. The activity was evaluated using the National Cancer Institute's 60-cell line panel, revealing promising results with certain derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Antifungal Activity

Research has indicated that this compound possesses antifungal properties. Bioassays conducted against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum showed significant inhibitory effects, suggesting its potential use as a fungicide in agricultural settings .

Insecticidal Properties

In addition to antifungal activity, derivatives of this compound have shown moderate insecticidal effects against pests like Mythimna separata and Spodoptera frugiperda. While these activities were less potent than traditional insecticides, they indicate a potential for development into eco-friendly pest control agents .

Synthesis of Novel Derivatives

The unique structural characteristics of this compound allow for the synthesis of novel derivatives with tailored properties for specific applications in material science. These derivatives can be engineered for enhanced thermal stability or conductivity, making them suitable for use in advanced materials such as organic semiconductors or photovoltaic devices .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerPC3, K562, HeLa, A549Significant antiproliferative activity
AntifungalBotrytis cinerea, S. sclerotiorumInhibition of fungal growth
InsecticidalMythimna separata, S. frugiperdaModerate insecticidal activity

Mechanism of Action

The mechanism by which N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]urea exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Use/Activity Reference
Target Compound C₁₉H₁₂ClF₆N₅O 3-Chloro-5-(trifluoromethyl)pyridinyl, 3-(trifluoromethyl)phenyl Under investigation
Fluometuron C₁₀H₁₁F₃N₂O N,N-dimethyl, 3-(trifluoromethyl)phenyl Herbicide
N-(3-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea C₁₅H₁₂ClF₃N₃O 3-Chlorophenyl, 2-methyl-6-(trifluoromethyl)pyridinyl Agrochemical research
3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine C₁₃H₅Cl₂F₆N₄O₄ Nitro groups, 3-chloro-5-(trifluoromethyl)pyridinyl Pesticide (persistent)
N'-(4-Chlorophenyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-[4-(dimethylamino)benzyl]urea C₂₄H₂₄Cl₂F₃N₅O Dimethylaminobenzyl, ethyl linker Pharmacological studies

Research Findings and Mechanistic Insights

  • Role of Trifluoromethyl Groups : The trifluoromethyl moiety enhances resistance to metabolic degradation, as seen in fluometuron and the target compound .
  • Chloro Substituents : Chloro groups at the 3-position on pyridinyl rings improve binding to insect chitin synthase, a mechanism absent in methyl-substituted analogs .
  • Urea vs. Carboxamide Linkages : Urea derivatives generally exhibit lower mammalian toxicity compared to nitro-containing compounds, making them preferable for integrated pest management .

Biological Activity

N-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]urea, commonly referred to as compound 1, is a complex organic molecule with significant potential in pharmacological applications. This compound features a unique arrangement of pyridine and phenyl moieties, each substituted with trifluoromethyl and chloro groups. The biological activity of compound 1 is of particular interest due to its potential anticancer, antifungal, and insecticidal properties. This article delves into the biological activity of compound 1, supported by data tables and relevant research findings.

Molecular Structure

  • Molecular Formula : C19H12ClF6N5O
  • Molecular Weight : 475.77 g/mol
  • CAS Number : 477864-65-6

The molecular structure consists of two pyridine rings and a phenyl ring, with notable substituents that enhance its biological activity.

Synthesis

The synthesis of compound 1 typically involves multiple steps, including the formation of the pyridine derivative from 3-chloro-5-(trifluoromethyl)-2-pyridine and subsequent coupling with 3-(trifluoromethyl)phenyl isocyanate. Purification methods such as recrystallization or chromatography are employed to achieve high purity levels .

Anticancer Activity

Recent studies have demonstrated that compound 1 exhibits promising anticancer properties. In vitro assays against various cancer cell lines have shown varying degrees of cytotoxicity:

Cell LineConcentration (µg/ml)Inhibition Rate (%)
PC35Up to 64.20
K5625Up to 37.80
HeLa5Up to 48.25
A5495Up to 40.78

These results indicate that compound 1 has moderate to significant anticancer activity compared to standard treatments like doxorubicin .

Antifungal Activity

Compound 1 has also been evaluated for its antifungal properties. In tests conducted at a concentration of 50 µg/ml, it showed effectiveness against various fungal strains:

Fungal StrainMortality Rate (%)
Candida albicans70.0
Aspergillus niger65.0
Penicillium spp.60.0

These findings suggest that compound 1 could serve as a potential antifungal agent in agricultural or clinical settings .

Insecticidal Activity

The insecticidal properties of compound 1 were assessed against common pests such as Spodoptera frugiperda and Mythimna separata. The results are summarized below:

Insect SpeciesConcentration (µg/ml)Mortality Rate (%)
Spodoptera frugiperda500Up to 90.0
Mythimna separata500Up to 86.7

These results indicate that compound 1 exhibits significant insecticidal activity, making it a candidate for pest control applications .

The biological effects of compound 1 are believed to involve interaction with specific molecular targets within cells:

  • Enzyme Inhibition : Compound 1 may inhibit enzymes critical for cancer cell proliferation.
  • Receptor Binding : It could modulate receptor activities involved in signaling pathways that regulate cell growth and apoptosis.

Further studies are needed to elucidate the precise mechanisms through which compound 1 exerts its biological effects .

Case Study: Anticancer Efficacy

In a recent study published in Frontiers in Chemistry, researchers synthesized a series of trifluoromethyl pyrimidine derivatives, including compound 1, and evaluated their anticancer efficacy against multiple cell lines. The study found that certain derivatives exhibited higher inhibition rates than others, suggesting structure-activity relationships that could guide future drug design .

Case Study: Insect Resistance Management

Another study explored the use of compound 1 in integrated pest management strategies. The results indicated that using this compound could enhance the efficacy of existing insecticides while reducing the likelihood of resistance development among pest populations .

Q & A

Q. What synthetic strategies are recommended for synthesizing this urea derivative?

A multi-step approach is typically employed:

  • Step 1 : Prepare the pyridine precursors via nucleophilic substitution. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) can be synthesized using halogenation and amination reactions .
  • Step 2 : Couple the pyridine intermediates through a urea-forming reaction. A common method involves reacting an isocyanate with an amine under anhydrous conditions, as seen in analogous urea-based pesticide syntheses .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvents (e.g., DMF or THF) and catalysts (e.g., triethylamine) to improve yield .

Q. Which analytical techniques are critical for characterizing purity and structural confirmation?

  • HPLC : Assess purity (>95% recommended for biological studies; see SML3509 in for HPLC protocols) .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions, particularly distinguishing trifluoromethyl groups (δ ~110-120 ppm in 19^19F NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, especially for isotopic patterns of chlorine and fluorine .

Q. How can initial biological activity screening be designed for this compound?

  • Target Selection : Prioritize enzymes or receptors associated with urea derivatives, such as kinase inhibitors or pesticide targets (e.g., chitin synthase in insects) .
  • Assay Design :
  • In vitro enzyme inhibition : Use fluorometric or colorimetric assays (e.g., ATPase activity measured via malachite green assay) .
  • Cell-based viability assays : Test cytotoxicity in relevant cell lines (e.g., insect Sf9 cells for pesticidal activity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation : Replace trifluoromethyl groups with other electron-withdrawing groups (e.g., nitro or cyano) to assess impact on binding affinity .
  • Scaffold Modification : Compare activity of pyridinyl-urea derivatives with alternative cores (e.g., pyrimidine or triazine) using computational docking to predict binding modes .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett constants) with bioactivity .

Q. How to resolve contradictions in reported biological efficacy across studies?

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, solvent controls) .
  • Orthogonal Validation : Use complementary techniques (e.g., SPR for binding kinetics if initial data came from fluorescence assays) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurity interference) .

Q. What computational methods predict the compound’s binding mode with target proteins?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with homology models if crystal structures are unavailable. Focus on urea moiety interactions with catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, particularly for flexible regions like the pyridinyl-amino linker .

Q. How to evaluate stability under physiological conditions for in vivo studies?

  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS. Urea bonds are prone to hydrolysis in acidic environments .
  • Metabolite Identification : Use hepatocyte microsomal assays to detect phase I/II metabolites. Fluorine atoms may reduce oxidative metabolism .

Methodological Notes

  • Synthesis References : and detail analogous pyridine-urea syntheses.
  • Bioactivity Context : and highlight urea derivatives in pesticidal applications, informing target selection.
  • Computational Tools : and emphasize theory-driven experimental design for resolving data discrepancies.

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